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molecular formula C9H12N2O4 B8632906 2-((5-Methoxy-2-nitrophenyl)amino)ethanol CAS No. 78213-34-0

2-((5-Methoxy-2-nitrophenyl)amino)ethanol

Cat. No. B8632906
M. Wt: 212.20 g/mol
InChI Key: TXKCTQZGCPFJCM-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

A round bottom flask was charged with 2-bromo-4-methoxy-1-nitrobenzene (2.0 g, 8.6 mmol) and ethanolamine (8.1 mL, 135 mmol). The resulting reaction mixture was stirred at 50° C. for 4 h and at rt for 48 h, then water (32.0 mL) was added and the resulting precipitate was filtered off and rinsed with water to yield 2-((5-methoxy-2-nitrophenyl)amino)ethanol as a yellow solid LC-MS conditions B: tR=0.56 min, [M+H]+=213.13.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([CH2:15][NH2:16])[OH:14]>O>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]([N+:10]([O-:12])=[O:11])=[C:2]([NH:16][CH2:15][CH2:13][OH:14])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
32 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 4 h and at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)NCCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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